molecular formula C21H24F3N3O4 B608474 Lascufloxacin CAS No. 848416-07-9

Lascufloxacin

カタログ番号 B608474
CAS番号: 848416-07-9
分子量: 439.4352
InChIキー: ZFIOCUITTUUVPV-MEDUHNTESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lascufloxacin, also known as KRP-AM1977, is a fluoroquinolone antibiotic drug used for the treatment of bacterial infections . It was approved in Japan in 2019 to treat community-acquired pneumonia, otorhinolaryngological infections, and respiratory tract infections . It has shown activity against various Gram-positive bacteria including Streptococcus pneumoniae and Streptococcus anginosus .


Synthesis Analysis

The synthesis of Lascufloxacin involves a linear route starting from an amino ester and a commercial aryl oxopropanoate building block . The process includes several steps such as Cbz protection of the secondary amine, Claisen condensation, asymmetric hydrogenation, saponification, amide coupling, reduction of the amide to the corresponding amine, benzyl protection, treatment with perfluoro-1-octanesulfonyl fluoride, removal of the protecting groups, and salt formation .


Molecular Structure Analysis

The molecular structure of Lascufloxacin consists of a fluoroquinolone core appended with a syn-disubstituted fluoropyrrolidine fragment . Its molecular formula is C21H24F3N3O4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Lascufloxacin include Claisen condensation, asymmetric hydrogenation, saponification, amide coupling, reduction of the amide to the corresponding amine, and substitution of the aryl fluoride with the fluoropyrrolidine fragment .


Physical And Chemical Properties Analysis

Lascufloxacin has a molecular weight of 439.435 g/mol . It is a white to off-white solid powder .

科学的研究の応用

  • Broad Spectrum Antibacterial Activity : Lascufloxacin exhibits a broad spectrum of activity against various clinical isolates, including potent activity against Gram-positive bacteria and quinolone-resistant strains (Kishii, Yamaguchi, & Takei, 2017).

  • Treatment of Respiratory and ENT Infections : Approved in Japan, Lascufloxacin hydrochloride is used to treat respiratory tract and ear, nose, and throat infections, showing effectiveness against fluoroquinolone-resistant strains of major pathogens infecting the respiratory tract (Thakare, Singh, Dasgupta, & Chopra, 2020).

  • Effective Against Anaerobes and Streptococcus anginosus : Demonstrates potent and broad antibacterial activities greater than existing quinolones against clinical isolates of anaerobes and Streptococcus anginosus group (Yamagishi, Matsukawa, Suematsu, & Mikamo, 2018).

  • Efficacy in Nursing and Healthcare Associated Pneumonia : A clinical trial showed the efficacy and safety of Lascufloxacin against nursing and healthcare associated pneumonia, offering more therapeutic options for this condition (Hosogaya et al., 2023).

  • Intrapulmonary Pharmacokinetics : Study on healthy volunteers revealed rapid intrapulmonary penetration of Lascufloxacin, suggesting its effectiveness in treating respiratory infections (Furuie et al., 2018).

  • Antimicrobial Efficacy in Mixed-Infection Models : Demonstrated enhanced efficacy against Streptococcus pneumoniae and Prevotella intermedia in both single and mixed-infection models, supporting its clinical utility for pneumonia treatment (Hagihara et al., 2021).

  • Pharmacokinetics in Different Populations : A study examining the pharmacokinetic profiles of Lascufloxacin in healthy men showed no significant differences in pharmacokinetics between non-elderly and elderly individuals, indicating no need for dosage adjustment in elderly patients (Totsuka et al., 2019).

  • Activity Against Resistant Streptococcus pneumoniae : Exhibited potent activity against Streptococcus pneumoniae with GyrA or ParC mutation, showing a lower frequency of resistant strain selection compared to other quinolones (Murata et al., 2018).

  • Distribution Mechanism in Epithelial Lining Fluid : The high distribution of Lascufloxacin in epithelial lining fluid is majorly due to its binding to phosphatidylserine in pulmonary surfactant, a mechanism different from other quinolones (Ohya, Takano, & Manita, 2019).

特性

IUPAC Name

7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O4/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30)/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIOCUITTUUVPV-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]([C@@H](C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336967
Record name Lascufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lascufloxacin

CAS RN

848416-07-9
Record name Lascufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848416079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lascufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASCUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55MOB566V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。